molecular formula C12H12N2O B1199183 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one CAS No. 2446-62-0

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one

Cat. No.: B1199183
CAS No.: 2446-62-0
M. Wt: 200.24 g/mol
InChI Key: LMDWOGWJYVSXEP-UHFFFAOYSA-N
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Description

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one is a heterocyclic compound that belongs to the quinazoline family. This compound is known for its unique structure, which includes a fused pyridine and quinazoline ring system. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including acetylcholinesterase, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). The compound inhibits the activity of acetylcholinesterase, which is essential for the breakdown of acetylcholine, thereby enhancing cholinergic signaling. Additionally, this compound suppresses the expression of iNOS and COX-2, which are involved in inflammatory responses .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In macrophages, it inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by downregulating iNOS and COX-2 expression . This compound also affects neuronal cells by protecting against oxidative stress and apoptosis, which is beneficial in neurodegenerative conditions . Furthermore, it influences cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a pivotal role in regulating immune responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels . The compound also inhibits the degradation of IκB-α, an inhibitor of NF-κB, leading to reduced NF-κB activation and subsequent downregulation of pro-inflammatory genes . Additionally, this compound modulates gene expression by affecting transcription factors and signaling pathways involved in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat . In vitro studies have shown that its anti-inflammatory and neuroprotective effects are sustained over several hours, while in vivo studies indicate that its therapeutic benefits can persist for days to weeks, depending on the dosage and administration route .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without noticeable toxicity . At high doses, it may cause adverse effects such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage, indicating the importance of optimizing the dosage for maximum efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or be further processed for excretion . The compound also interacts with cofactors such as NADPH, which are essential for its metabolic conversion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system . The compound is also taken up by cells via passive diffusion and active transport mechanisms involving specific transporters . Its distribution is influenced by factors such as tissue perfusion, binding to plasma proteins, and cellular uptake .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The compound may also undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect its stability, activity, and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzylamine with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized quinazoline derivatives, reduced dihydro compounds, and substituted quinazoline analogs with various functional groups.

Scientific Research Applications

8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its biological activities, it is explored as a lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Comparison with Similar Compounds

    Quinazoline: A parent compound with a similar ring structure but lacking the fused pyridine ring.

    Pyrido[2,1-b]quinazoline: A closely related compound with a similar fused ring system.

    Indolo[2,3-b]quinazoline: Another heterocyclic compound with a fused indole and quinazoline ring system.

Uniqueness: 8,9-Dihydro-6H-pyrido[2,1-b]quinazolin-11(7H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

IUPAC Name

6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-9-5-1-2-6-10(9)13-11-7-3-4-8-14(11)12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDWOGWJYVSXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NC3=CC=CC=C3C2=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335231
Record name STK099926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446-62-0
Record name STK099926
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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